molecular formula C20H17NO5S B2530217 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2320924-22-7

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2530217
CAS No.: 2320924-22-7
M. Wt: 383.42
InChI Key: ASKQULPSBQEUSS-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of furan, thiophene, and benzofuran moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to simpler analogs.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-24-15-5-2-4-12-10-16(26-19(12)15)20(23)21-11-13(22)17-7-8-18(27-17)14-6-3-9-25-14/h2-10,13,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKQULPSBQEUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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